molecular formula C19H34N2O5 B126351 Dexibuprofen lysine CAS No. 141505-32-0

Dexibuprofen lysine

Número de catálogo: B126351
Número CAS: 141505-32-0
Peso molecular: 370.5 g/mol
Clave InChI: ZLGIZCLYTDPXEP-LQDNOSPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexibuprofen lysine is a pharmacologically active enantiomer of racemic ibuprofen, specifically the S-(+)-enantiomer. It is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound is known for its improved pharmacological profile, including higher efficacy and better tolerability compared to racemic ibuprofen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dexibuprofen lysine can be synthesized through the resolution of racemic ibuprofen or by asymmetric synthesis. The resolution process involves the separation of the S-(+)-enantiomer from the racemic mixture using chiral agents or chromatography techniques. Asymmetric synthesis, on the other hand, employs chiral catalysts to directly produce the S-(+)-enantiomer .

Industrial Production Methods

The industrial production of this compound involves large-scale resolution or asymmetric synthesis processes. The resolution method typically uses chiral chromatography or crystallization techniques to separate the desired enantiomer. Asymmetric synthesis in industrial settings often utilizes chiral catalysts and optimized reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

Dexibuprofen lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Dexibuprofen lysine has a wide range of scientific research applications:

Mecanismo De Acción

Dexibuprofen lysine exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically the COX-2 isoform. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound’s higher concentration of the active S-enantiomer contributes to its enhanced pharmacological activity and better safety profile compared to racemic ibuprofen .

Comparación Con Compuestos Similares

Similar Compounds

    Ibuprofen: Racemic mixture of S-(+)- and R-(-)-enantiomers.

    Diclofenac: Another NSAID with a different chemical structure but similar anti-inflammatory properties.

    Naproxen: A non-steroidal anti-inflammatory drug with a longer half-life and different pharmacokinetic profile.

    Celecoxib: A selective COX-2 inhibitor with a different mechanism of action.

Uniqueness of Dexibuprofen Lysine

This compound stands out due to its higher efficacy and better tolerability compared to racemic ibuprofen. The S-(+)-enantiomer is more potent and has a lower risk of gastrointestinal side effects. Additionally, this compound’s improved pharmacokinetic properties, such as better oral bioavailability, make it a preferred choice in clinical settings .

Actividad Biológica

Dexibuprofen lysine, a lysine salt of dexibuprofen, represents an advanced formulation of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This compound is characterized by its enhanced pharmacokinetic properties and improved safety profile, making it a subject of interest in both clinical and research settings. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical studies, pharmacological data, and comparative analyses with other NSAIDs.

Chemical and Pharmacological Properties

Dexibuprofen is the S-enantiomer of ibuprofen, which is known for its superior anti-inflammatory and analgesic effects compared to its racemic counterpart. The incorporation of lysine enhances the solubility and bioavailability of the drug, facilitating its use in various formulations including intravenous administration.

Key Characteristics:

  • Chemical Structure : this compound is chemically designated as α-methyl-4-(2-methyl propyl) benzeneacetic acid lysine salt.
  • Molecular Weight : 352.48 g/mol.
  • Pharmacokinetics : Exhibits linear pharmacokinetics with a half-life of approximately 2 hours in healthy adults, although this may vary in specific populations such as neonates .

Dexibuprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis. This results in reduced inflammation and pain relief. The selectivity for COX-2 over COX-1 may contribute to a lower incidence of gastrointestinal side effects compared to traditional NSAIDs .

Pain Management

Clinical trials have demonstrated that this compound provides effective analgesia comparable to other NSAIDs while exhibiting a faster onset of action. A double-blind study indicated that this compound was significantly more effective than placebo and non-inferior to ibuprofen acid in terms of pain relief over a six-hour period .

Pediatric Use

This compound has shown promise in treating patent ductus arteriosus (PDA) in preterm infants. A multicenter trial reported that intravenous this compound was as effective as indomethacin for PDA closure but with fewer renal side effects . The efficacy rates were approximately 75% for both treatments, but this compound resulted in better renal function parameters post-treatment.

Comparative Analysis with Other NSAIDs

A meta-analysis comparing dexibuprofen with racemic ibuprofen and diclofenac highlighted several advantages:

  • Efficacy : Dexibuprofen demonstrated equivalent efficacy to diclofenac at lower doses (75% of maximum daily dose), suggesting a more favorable therapeutic index .
  • Safety Profile : The incidence of adverse drug reactions was significantly lower for dexibuprofen (5.5% to 7.4%) compared to racemic ibuprofen (30%) and diclofenac (90%) .

Antimicrobial Activity

Recent studies have uncovered potential antimicrobial properties of ibuprofen and its derivatives, including this compound. Research utilizing disk diffusion methods revealed that both compounds exhibited antimicrobial activity against various pathogens, suggesting a broader therapeutic application beyond pain relief and inflammation .

Tables Summarizing Clinical Findings

Study TypeTreatment ComparisonEfficacy (%)Adverse Reactions (%)
Meta-analysisDexibuprofen vs Racemic IBU755.5 - 7.4
Pediatric TrialIV Dexibuprofen vs Indomethacin75Renal side effects lower
Pain Relief TrialDexibuprofen vs PlaceboSignificantly higher than placeboMinimal adverse reactions

Propiedades

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIZCLYTDPXEP-LQDNOSPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141505-32-0
Record name Dexibuprofen lysine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXIBUPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexibuprofen lysine
Reactant of Route 2
Dexibuprofen lysine
Reactant of Route 3
Dexibuprofen lysine
Reactant of Route 4
Dexibuprofen lysine
Reactant of Route 5
Dexibuprofen lysine
Reactant of Route 6
Reactant of Route 6
Dexibuprofen lysine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.